
Platinum--uranium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum–uranium (1/1) is an intermetallic compound formed by the combination of platinum and uranium in a 1:1 atomic ratio This compound is part of the broader category of uranium-platinum intermetallics, which are known for their unique physical and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of platinum–uranium (1/1) typically involves the direct fusion of pure platinum and uranium metals. The reaction is carried out under high-temperature conditions to ensure complete alloying of the two metals. The process can be summarized as follows:
Direct Fusion: Platinum and uranium metals are weighed in stoichiometric amounts and placed in a high-temperature furnace.
Reduction Method: Another method involves the reduction of uranium dioxide with hydrogen in the presence of platinum.
Industrial Production Methods
Industrial production of platinum–uranium (1/1) involves similar high-temperature fusion techniques but on a larger scale. The process requires precise control of temperature and atmosphere to prevent contamination and ensure the purity of the final product. The use of inert gas atmospheres, such as argon, is common to prevent oxidation during the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum–uranium (1/1) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas at elevated temperatures.
Substitution: Other metal halides or oxides under controlled conditions.
Major Products Formed
Oxidation: Uranium oxides (e.g., UO2) and platinum oxides (e.g., PtO2).
Reduction: Metallic uranium and platinum.
Substitution: New intermetallic compounds depending on the substituent metals.
Applications De Recherche Scientifique
Platinum–uranium (1/1) has several scientific research applications:
Nuclear Technology: Due to its unique properties, it is studied for potential use in nuclear reactors and as a material for nuclear fuel cladding.
Materials Science: The compound’s high melting point and stability make it a candidate for high-temperature applications and advanced materials research.
Biomedical Research: While not as common, the compound’s unique properties may be explored for specialized biomedical applications, particularly in radiation therapy.
Mécanisme D'action
The mechanism by which platinum–uranium (1/1) exerts its effects is primarily related to its physical and chemical stability. The compound’s high melting point and resistance to oxidation make it suitable for high-temperature applications. In nuclear technology, its ability to withstand radiation damage and maintain structural integrity is crucial. The interaction between platinum and uranium atoms at the molecular level contributes to the compound’s unique properties, such as enhanced catalytic activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Platinum–uranium (3/1): Another intermetallic compound with a different stoichiometric ratio, known for its superconducting properties at low temperatures.
Platinum–ruthenium: An intermetallic compound with similar catalytic properties but different structural characteristics.
Platinum–iridium: Known for its high corrosion resistance and use in high-precision applications.
Uniqueness
Platinum–uranium (1/1) is unique due to its specific atomic ratio, which imparts distinct physical and chemical properties.
Propriétés
Numéro CAS |
12535-18-1 |
|---|---|
Formule moléculaire |
PtU |
Poids moléculaire |
433.11 g/mol |
Nom IUPAC |
platinum;uranium |
InChI |
InChI=1S/Pt.U |
Clé InChI |
CISBBXZTPYOKKX-UHFFFAOYSA-N |
SMILES canonique |
[Pt].[U] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


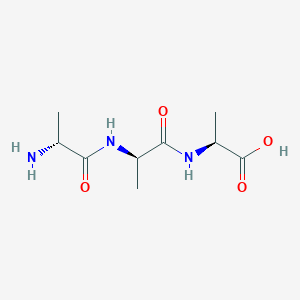

![4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol](/img/structure/B14724269.png)
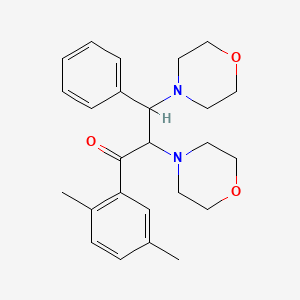
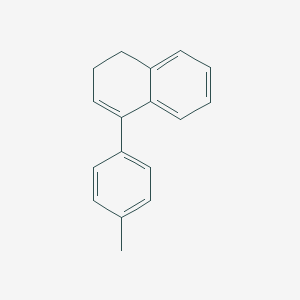
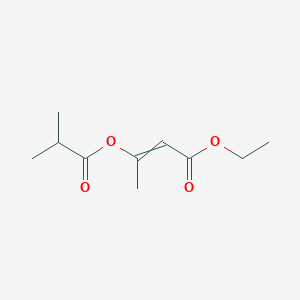
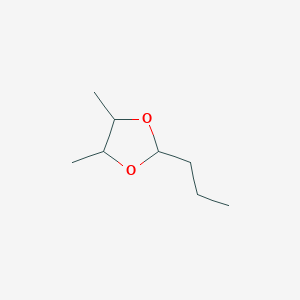
![1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride](/img/structure/B14724297.png)


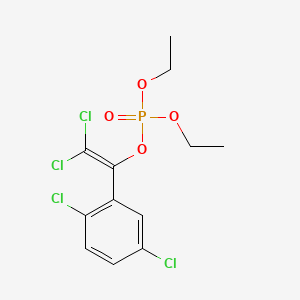

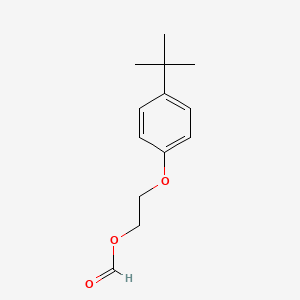
![[2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate](/img/structure/B14724325.png)
